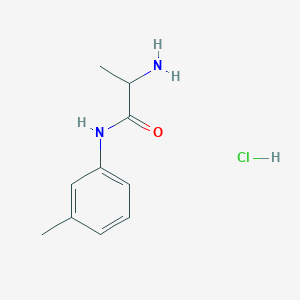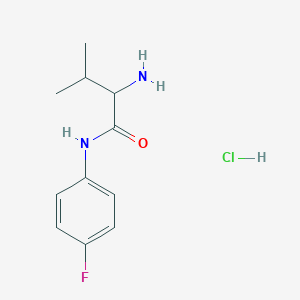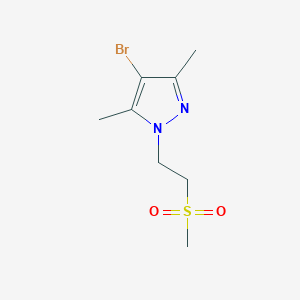
4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
“4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 1183252-85-8 . It has a molecular weight of 253.12 . The IUPAC name for this compound is 2-(4-bromo-1H-pyrazol-1-yl)ethyl methyl sulfone .
Synthesis Analysis
While specific synthesis methods for “4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” were not found, there are general methods available for the synthesis of similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Pyrazole .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
Organic Synthesis
4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole: is a valuable compound in organic synthesis. Its structure allows it to act as a versatile building block for the construction of more complex molecules. The bromine atom, in particular, is a reactive site that can undergo further transformations, such as Suzuki coupling reactions, which are pivotal in creating biaryl compounds often found in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s pyrazole core is of interest due to its presence in various pharmacologically active molecules. The modification of this core structure can lead to the discovery of new drugs with potential applications in treating a range of diseases. The methanesulfonylethyl group could be used to increase the solubility of drug candidates or to serve as a linker in prodrug strategies .
Material Science
The compound’s ability to act as a ligand for metal ions makes it relevant in material science. It could be used to create metal-organic frameworks (MOFs) or coordination polymers with unique properties, such as catalysis, gas storage, or ion exchange .
Catalysis
Due to its structural features, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole can be employed in catalysis research. It may serve as a precursor for catalysts used in organic reactions, including those that are environmentally friendly or that require high selectivity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC. Its unique spectral properties can help in the identification and quantification of similar compounds or in the study of reaction mechanisms .
Agricultural Chemistry
The pyrazole moiety is a common feature in many agrochemicals. This compound could be a starting point for the development of new pesticides or herbicides. Its bromine atom offers a reactive handle for further functionalization, potentially leading to compounds with novel modes of action against pests and weeds .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZQBFXBJYAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)
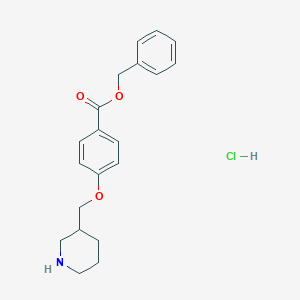
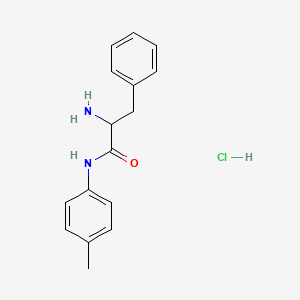
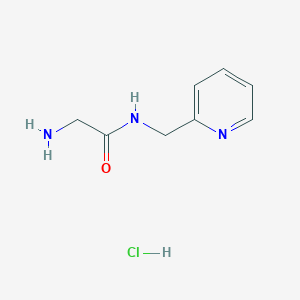


![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
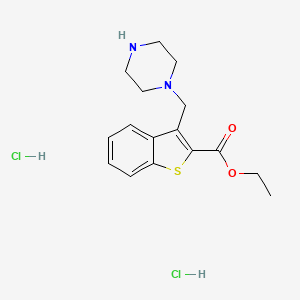
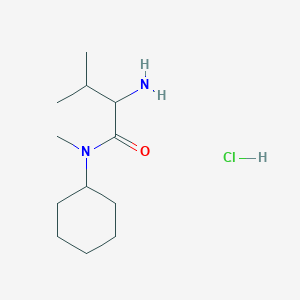
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
